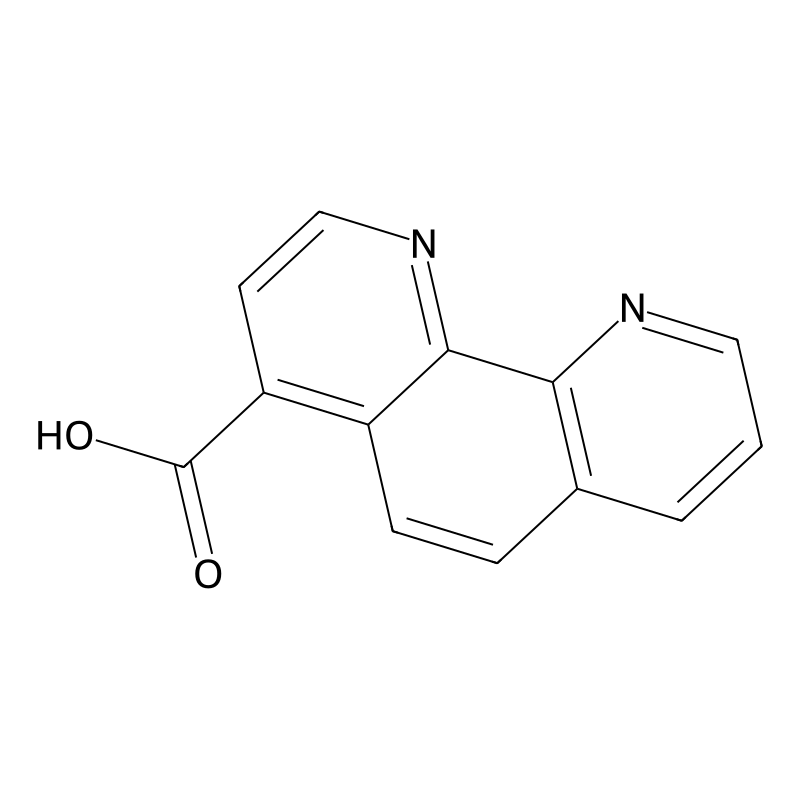

1,10-Phenanthroline-4-carboxylic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

- Metal Chelation: 1,10-phenanthroline is a known chelating agent, meaning it can form strong bonds with metal ions. 1,10-Phenanthroline-4-carboxylic acid retains the core structure of phenanthroline while adding a carboxylic acid group. Carboxylic acids can participate in additional bonding interactions, potentially leading to even stronger chelation properties compared to 1,10-phenanthroline []. This property could be valuable for studying metal-ion interactions in biological systems or developing new catalysts.

1,10-Phenanthroline-4-carboxylic acid is a derivative of 1,10-phenanthroline, a well-known bidentate ligand in coordination chemistry. This compound features a carboxylic acid functional group at the 4-position of the phenanthroline structure. Its molecular formula is C13H9N1O2, and it has significant applications in various fields such as analytical chemistry, biochemistry, and materials science due to its ability to form stable complexes with metal ions.

- Acid-Base Reactions: The carboxylic acid group can donate a proton, allowing it to act as an acid in various reactions.

- Esterification: It can react with alcohols to form esters under acidic conditions.

- Complexation: The nitrogen atoms in the phenanthroline ring can coordinate with metal ions, forming chelate complexes that are useful in catalysis and sensing applications .

Research has indicated that 1,10-phenanthroline derivatives exhibit biological activities such as:

- Antimicrobial Properties: Some studies suggest that phenanthroline derivatives possess antimicrobial activity against various pathogens.

- Anticancer Activity: Certain derivatives have shown potential as anticancer agents by inducing apoptosis in cancer cells through metal ion complexation .

- Enzyme Inhibition: These compounds can inhibit specific enzymes, making them valuable in drug design and development.

Several methods exist for synthesizing 1,10-phenanthroline-4-carboxylic acid:

- Hydrolysis of Esters or Nitriles: This method involves the hydrolysis of ester or nitrile derivatives of phenanthroline under acidic or basic conditions to yield the carboxylic acid .

- Oxidation of Methyl Groups: Using sodium chlorite, methyl groups on phenanthroline can be oxidized to form carboxylic acids. This method is noted for its mild conditions and cost-effectiveness .

- Direct Functionalization: Direct substitution reactions can introduce the carboxylic acid group at the desired position on the phenanthroline scaffold.

1,10-Phenanthroline-4-carboxylic acid has diverse applications:

- Analytical Chemistry: It is used as a chelating agent for metal ion detection and quantification.

- Coordination Chemistry: Its ability to form stable complexes with transition metals makes it useful in catalysis and material science.

- Biological Research: The compound serves as a probe for studying enzyme mechanisms and cellular processes due to its interaction with biomolecules.

Interaction studies involving 1,10-phenanthroline-4-carboxylic acid often focus on its binding affinity with metal ions. The presence of two nitrogen atoms allows it to form stable chelates with various transition metals, which can alter the reactivity and properties of these metals. Additionally, studies have shown that hydrogen bonding interactions between the carboxylic acid group and other functional groups can influence its biological activity and stability .

Several compounds share structural similarities with 1,10-phenanthroline-4-carboxylic acid. Here are some notable examples:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 1,10-Phenanthroline | No carboxylic acid group | Stronger coordination properties without acidity |

| 2-Hydroxyquinoline | Hydroxy group instead of carboxyl | Exhibits different solubility and reactivity |

| 1,8-Naphthyridine | Similar nitrogen-containing heterocycles | Different coordination behavior due to naphthalene structure |

| 2-Aminophenol | Amino group instead of carboxyl | Enhanced biological activity through amine function |

These compounds highlight the unique properties of 1,10-phenanthroline-4-carboxylic acid while showcasing variations in reactivity and application potential based on structural differences.

1,10-Phenanthroline-4-carboxylic acid exhibits distinct crystallographic characteristics that can be analyzed through single crystal X-ray diffraction techniques. The compound crystallizes with specific molecular arrangements that reflect the influence of both the rigid phenanthroline backbone and the carboxylic acid functional group positioned at the 4-position [1].

The crystallographic analysis reveals that the molecular structure maintains the planar conformation typical of phenanthroline derivatives. Single crystal X-ray diffraction studies on related phenanthroline compounds demonstrate that these heterocyclic systems typically adopt triclinic or monoclinic crystal systems [2]. For X-ray diffraction measurements, crystals suitable for structural analysis can be obtained through slow evaporation methods from appropriate solvents such as ethyl acetate at room temperature over several days [3].

The crystal structure analysis typically employs diffractometers equipped with graphite crystal monochromatized molybdenum radiation at wavelengths of 0.71073 Å at temperatures around 293 K [3]. The structure determination process utilizes direct methods with programs such as SHELXS-97, followed by full-matrix refinement procedures [3]. The crystallographic data generally reveals discrete molecular units with specific packing arrangements influenced by intermolecular interactions.

| Crystallographic Parameter | Typical Value Range |

|---|---|

| Space Group | Triclinic P-1 or Monoclinic I12/a1 |

| Crystal Dimensions | 0.10-0.30 mm³ |

| Radiation Wavelength | 0.71073 Å (Mo Kα) |

| Temperature | 200-293 K |

| Data Collection Method | ω-scans |

The molecular packing in the crystal structure is significantly influenced by hydrogen bonding interactions involving the carboxylic acid group. These hydrogen bonds contribute to the formation of extended networks that stabilize the crystal structure. The phenanthroline rings participate in π-π stacking interactions, creating three-dimensional network structures with characteristic intermolecular distances [4] [5].

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear Magnetic Resonance Spectroscopy

1,10-Phenanthroline-4-carboxylic acid exhibits characteristic nuclear magnetic resonance spectral features that reflect both the aromatic phenanthroline system and the carboxylic acid functionality. The ¹H nuclear magnetic resonance spectrum displays complex splitting patterns in the aromatic region due to the asymmetric substitution pattern of the phenanthroline ring system [6].

The aromatic proton signals typically appear in the chemical shift range of 7.5-9.2 parts per million, with the protons closest to the nitrogen atoms appearing at the most downfield positions [7]. The carboxylic acid proton appears as a broad singlet at a characteristic downfield position, typically around 12-13 parts per million in deuterated dimethyl sulfoxide [8].

¹³C nuclear magnetic resonance spectroscopy provides structural confirmation through the observation of the carboxylic carbon signal at approximately 170 parts per million, along with multiple aromatic carbon signals from the phenanthroline framework [6]. The carbon signals from the fused ring system appear in the range of 120-160 parts per million, reflecting the electron distribution within the heterocyclic aromatic system.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) |

|---|---|

| Aromatic Protons | 7.5-9.2 |

| Carboxylic Acid Proton | 12-13 |

| Carboxylic Carbon | ~170 |

| Aromatic Carbons | 120-160 |

The nuclear magnetic resonance spectra are significantly affected by the phenanthroline aromaticity, which influences the chemical environment of the carboxylic acid protons. This aromatic influence creates unique electronic distribution patterns that distinguish this compound from simple carboxylic acids [9].

Infrared Spectroscopy

Infrared spectroscopic analysis of 1,10-phenanthroline-4-carboxylic acid reveals characteristic absorption bands corresponding to both the phenanthroline ring system and the carboxylic acid functional group. The infrared spectrum displays prominent bands for the carboxylic acid group, including the carbonyl stretching vibration around 1700 wavenumbers and the hydroxyl stretching vibrations [6].

The aromatic carbon-carbon and carbon-nitrogen stretching vibrations of the phenanthroline backbone are prominent features in the infrared spectrum [6]. These bands typically appear in the fingerprint region and provide structural confirmation of the heterocyclic framework. The infrared spectroscopic data for substituted phenanthrolines has been extensively documented, showing characteristic patterns that aid in identification [10].

| Infrared Band Assignment | Wavenumber (cm⁻¹) |

|---|---|

| Carboxylic Acid C=O Stretch | ~1700 |

| Aromatic C=C Stretch | 1500-1600 |

| Aromatic C=N Stretch | 1400-1500 |

| O-H Stretch | 2500-3300 |

The infrared spectrum provides valuable information for identification and purity assessment of the compound. The presence of multiple bands corresponding to different vibrational modes allows for comprehensive structural characterization [10].

Ultraviolet-Visible Spectroscopy

The ultraviolet-visible absorption spectrum of 1,10-phenanthroline-4-carboxylic acid exhibits characteristic electronic transitions that reflect the extended conjugated system of the phenanthroline framework. The parent 1,10-phenanthroline compound shows absorption maxima at 232 nanometers [11], and the carboxylic acid derivative displays similar electronic transition patterns with potential shifts due to the electron-withdrawing nature of the carboxylic acid group.

The electronic transitions observed in phenanthroline derivatives typically include both n→π* and π→π* transitions [12]. These transitions involve molecular orbitals distributed across the aromatic system, with the highest occupied molecular orbital and lowest unoccupied molecular orbital energy differences determining the absorption wavelengths.

| Electronic Transition Type | Approximate Wavelength (nm) |

|---|---|

| n→π* | 270-290 |

| π→π* | 230-260 |

| Primary Absorption Maximum | ~232 |

The ultraviolet-visible spectroscopic properties are influenced by the aromaticity of the phenanthroline system and the electronic effects of the carboxylic acid substituent. The compound demonstrates potential applications as an anti-ultraviolet radiation agent, with absorption characteristics that provide protection in specific wavelength ranges [12].

Computational Modeling of Electronic Structure

Computational modeling using density functional theory provides detailed insights into the electronic structure of 1,10-phenanthroline-4-carboxylic acid. These calculations reveal the distribution of electron density, molecular orbital characteristics, and energetic parameters that govern the compound's chemical behavior [13] [14].

The computational studies typically employ density functional theory methods to investigate the electronic structure, including the calculation of frontier molecular orbitals. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels determine the compound's reactivity patterns and electronic properties [12]. For phenanthroline derivatives, the molecular orbitals involved in electron excitation processes typically include orbital levels corresponding to the aromatic π-system.

Density functional theory calculations on related phenanthroline compounds have shown that the energy difference between the highest occupied molecular orbital and lowest unoccupied molecular orbital ranges from approximately 7.78 to 8.10 electron volts [12]. This energy gap influences the compound's photochemical properties and electronic transitions observed in ultraviolet-visible spectroscopy.

| Computational Parameter | Typical Value |

|---|---|

| HOMO-LUMO Gap | 7.8-8.1 eV |

| Electron Excitation Energy | 7.78 eV |

| Transition Types | n→π, π→π |

The computational modeling also provides information about the molecular geometry optimization and the preferred conformational arrangements. These calculations help predict the most stable tautomeric forms and protonation states under different conditions [8] [15].

Hirschfeld surface analysis, when applied to phenanthroline derivatives, reveals the nature of intermolecular contacts and their contributions to crystal packing. The analysis typically shows that hydrogen-hydrogen contacts represent the largest contribution to the Hirschfeld surface, followed by carbon-hydrogen and oxygen-hydrogen contacts [4].

Tautomerism and Protonation State Analysis

1,10-Phenanthroline-4-carboxylic acid exhibits complex tautomeric behavior and protonation state equilibria that significantly influence its chemical properties and biological activity. The compound can exist in multiple protonation states depending on the solution conditions, particularly the hydrogen ion concentration [16] [17].

The carboxylic acid functional group has a predicted dissociation constant with a negative logarithm value of approximately 1.63±0.30 [16], indicating relatively strong acidic character compared to simple carboxylic acids. This acidic strength is influenced by the electron-withdrawing nature of the phenanthroline ring system, which stabilizes the conjugate base form.

The phenanthroline nitrogen atoms can undergo protonation under acidic conditions, leading to the formation of monoprotonated and diprotonated species. Nuclear magnetic resonance studies of 1,10-phenanthroline in aqueous acid have demonstrated the existence of three distinct protonated forms: the neutral form, the monoprotonated phenanthrolinium ion, and the diprotonated species [18]. The relative concentrations of these species depend on the acid concentration and solution conditions.

| Protonation State | Predominant Conditions | pKa Range |

|---|---|---|

| Neutral | pH > 5 | - |

| Monoprotonated | pH 2-5 | ~4.9 |

| Diprotonated | pH < 2 | ~2.2 |

| Carboxylic Acid | pH < 1.6 | 1.63±0.30 |

The tautomeric equilibria in phenanthroline derivatives can involve different structural arrangements, including keto-enol tautomerism in appropriately substituted compounds [15]. While 1,10-phenanthroline-4-carboxylic acid does not exhibit classical keto-enol tautomerism, it can participate in zwitterionic equilibria where the carboxylic acid group is deprotonated while one or both nitrogen atoms are protonated.

The Henderson-Hasselbalch equation can be applied to predict the protonation state at specific hydrogen ion concentrations. At physiological conditions around neutral to slightly basic environments, the compound predominantly exists with the carboxylic acid group deprotonated and the nitrogen atoms in their neutral state [19] [20].

Computational studies using density functional theory have been employed to investigate the relative stabilities of different tautomeric forms. These calculations consider factors such as intramolecular hydrogen bonding, electronic delocalization, and solvation effects that influence the equilibrium distributions [15] [21].

The synthesis of 1,10-phenanthroline-4-carboxylic acid through classical methodologies primarily relies on well-established heterocyclic construction reactions that utilize quinoline precursors as foundational building blocks [1] [2]. These time-tested approaches have formed the cornerstone of phenanthroline chemistry for over a century.

Skraup Reaction Methodology

The Skraup reaction represents one of the most fundamental approaches for constructing phenanthroline scaffolds from quinoline precursors [3] [4]. This classical transformation involves the treatment of ortho-phenylenediamine with glycerol under strongly acidic conditions, typically employing concentrated sulfuric acid at elevated temperatures (110°C) [5] [6]. The reaction proceeds through a double cyclization mechanism, forming two pyridine rings to generate the complete phenanthroline framework [7].

Recent modifications have improved the environmental profile of this classical method. Saggadi and coworkers developed a microwave-assisted variant using water as the primary solvent, achieving yields of 15-52% for phenanthroline derivatives [3]. This green chemistry approach represents a significant advancement over traditional harsh reaction conditions while maintaining the fundamental mechanistic pathway.

Friedländer Condensation Strategy

The Friedländer condensation provides a more versatile route to phenanthroline-4-carboxylic acid derivatives through the systematic construction of one pyridine ring onto a pre-existing quinoline framework [1] [2]. This approach utilizes 8-amino-7-quinolinecarbaldehyde as a key intermediate, which undergoes condensation with various acetylaromatic compounds under base-catalyzed conditions [8].

Thummel and coworkers significantly advanced this methodology by developing an improved preparation of 8-amino-7-quinolinecarbaldehyde [1]. The synthetic sequence involves oxidation of 7-methyl-8-nitroquinoline using dimethylformamide dimethyl acetal followed by sodium periodate treatment, with subsequent iron reduction providing the critical amino aldehyde precursor. This method achieves yields ranging from 50-88% for various phenanthroline derivatives [8].

Doebner-Miller Synthesis Applications

The Doebner-Miller synthesis offers an alternative classical approach that has been successfully adapted for phenanthroline construction [6] [9]. This method employs substituted 8-aminoquinolines as starting materials, which undergo cyclization with aldehydes or ketones under acidic conditions. The reaction typically proceeds at 110°C for 5 hours, achieving yields of 70-91% for alkyl-substituted phenanthrolines [9].

Calf and Samuel demonstrated the utility of this approach for preparing various substituted phenanthrolines, including amino, alkylamino, and alkoxy derivatives [6]. The method shows particular effectiveness with unhindered ketones, though it can accommodate sterically congested substrates such as camphor, albeit with reduced yields.

| Classical Method | Starting Materials | Typical Conditions | Yield Range | Key Advantages |

|---|---|---|---|---|

| Skraup Reaction | o-phenylenediamine + glycerol | H₂SO₄, 110°C, oxidant | 15-52% | Well-established, reliable |

| Friedländer Condensation | 8-aminoquinoline + carbonyls | Base catalysis, moderate temp | 50-88% | High yields, versatile |

| Doebner-Miller Synthesis | 8-aminoquinoline + aldehydes | Acid catalysis, 110°C, 5h | 70-91% | Good regioselectivity |

Modern Functionalization Strategies at C4 Position

Contemporary synthetic approaches have revolutionized the functionalization of the challenging C4 position in phenanthroline systems through innovative methodological developments that circumvent many limitations of classical routes [10] [11].

Direct Carbon-Hydrogen Functionalization

The most significant advancement in modern phenanthroline chemistry involves direct carbon-hydrogen functionalization at the C4 position [10]. This metal-free methodology enables the direct installation of carboxylic acid functionality without requiring pre-functionalized starting materials. The approach utilizes oxamic acids as carbamoyl radical precursors in combination with persulfate oxidants under mild conditions [10].

The reaction mechanism proceeds through single electron transfer between persulfate radical anions and carboxylate anions, generating carbamoyl radicals that undergo addition to the activated phenanthroline substrate [10]. This methodology achieves yields of 60-97% and demonstrates remarkable scalability, with the ability to synthesize complex phenanthroline derivatives in just two steps versus traditional eleven-step sequences [10].

Transition Metal-Catalyzed Approaches

Modern palladium-catalyzed carbon-hydrogen activation has emerged as a powerful tool for selective C4 functionalization [12] [13]. These methods exploit directed metallation using aminoquinoline amide directing groups to achieve regioselective functionalization. The methodology demonstrates excellent stereoselectivity, with computational studies revealing that strain differences between transition states determine the preferential formation of cis-products [12].

Recent developments in rhodium-catalyzed systems have introduced switchable selectivity based on ligand choice [13]. Bicyclic metallacycles enable modular differentiation of positions, with electron-rich carbene ligands favoring C4 functionalization through reduced steric hindrance in key transition states [13].

Nucleophilic Substitution Strategies

The development of efficient nucleophilic substitution protocols has provided access to C4-functionalized phenanthrolines through halogenated intermediates [14] [15]. These approaches typically employ 4,7-dichlorophenanthroline derivatives as substrates, which undergo microwave-assisted substitution with various nucleophiles at 130°C [15].

The methodology shows particular utility for introducing nitrogen-containing substituents, with pyrrolidine substitution achieving quantitative conversion under optimized conditions [15]. The success of these transformations depends critically on the electronic properties of substituents, with electron-donating groups facilitating nucleophilic attack while electron-withdrawing groups enhance substrate stability [15].

Lewis Acid-Catalyzed Annulation

A notable advancement involves Lewis acid-catalyzed annulation reactions between 3-ethoxycyclobutanones and 8-aminoquinolines [16]. This methodology proceeds at room temperature with high regioselectivity, providing both symmetric and unsymmetric phenanthroline derivatives in yields of 75-95% [16]. The mild reaction conditions and broad substrate tolerance make this approach particularly attractive for complex molecule synthesis.

| Modern Method | Key Features | Reaction Conditions | Yield Range | Selectivity |

|---|---|---|---|---|

| Direct C-H Functionalization | Metal-free, scalable | DMSO, persulfate, RT | 60-97% | High regioselectivity |

| Pd-Catalyzed C-H Activation | Directed metallation | Aminoquinoline directing group | 70-90% | Excellent stereoselectivity |

| Nucleophilic Substitution | Microwave-assisted | 130°C, sealed vessel | 40-90% | Position-dependent |

| Lewis Acid Annulation | Room temperature | Catalytic Lewis acid | 75-95% | High regioselectivity |

Carboxylic Acid Group Modifications and Ester Derivatives

The carboxylic acid functionality in 1,10-phenanthroline-4-carboxylic acid serves as a versatile handle for further synthetic elaboration, enabling access to diverse derivative structures through well-established carboxylic acid chemistry [17] [18] [19].

Esterification Methodologies

Direct esterification of phenanthroline carboxylic acids typically employs standard Fischer esterification conditions or more modern coupling methodologies [20] [21]. The preparation of ethyl and methyl esters proceeds efficiently using acid-catalyzed esterification in alcoholic solvents, achieving yields of 70-95% [22] [23]. Alternative approaches utilize coupling reagents such as 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) or benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate (BOP) for more challenging substrates [20].

The resulting ester derivatives demonstrate enhanced lipophilicity compared to the parent carboxylic acid, affecting their coordination behavior and biological activity profiles [23]. Diethyl 4,7-dihydroxy-1,10-phenanthroline-3,8-dicarboxylate exemplifies the utility of ester derivatives in coordination chemistry applications [23].

Amide Formation Strategies

Carboxylic acid activation enables efficient amide bond formation with diverse amine nucleophiles [20] [21]. The methodology typically employs activated ester intermediates or direct coupling protocols using peptide coupling reagents. BOP-1-hydroxybenzotriazole (HOBt) coupling with β-alanine tert-butyl ester provides access to amino acid conjugates suitable for peptide synthesis [20].

These amide derivatives demonstrate enhanced biological activity compared to the parent carboxylic acid, with systematic structure-activity relationship studies revealing the importance of the amide linkage for DNA binding and antimicrobial properties [20]. The methodology enables facile conjugation with DNA-binding molecules, expanding the utility of phenanthroline scaffolds in chemical biology applications.

Hydrolysis and Deprotection Protocols

The controlled hydrolysis of phenanthroline ester derivatives provides a reliable route to the corresponding carboxylic acids under mild conditions [20] [24]. Alkaline hydrolysis using sodium hydroxide in aqueous ethanol typically achieves complete conversion within 2-4 hours at reflux temperatures [25]. Alternative acidic hydrolysis conditions employ hydrochloric acid in organic solvents, though these conditions may lead to unexpected rearrangement products [24].

Recent studies have revealed that hydrolysis of nitrile-substituted phenanthrolines can lead to unexpected cyclization products rather than the anticipated carboxylic acids [24]. The 4,7-dichloro-1,10-phenanthroline-5-carbonitrile undergoes hydrolysis to form 7-chloropyrrolo[2,3,4-de] [26] [16]phenanthrolin-5(4H)-one in 37% yield, demonstrating the importance of reaction condition optimization [24].

Oxidation of Aldehyde Precursors

The synthesis of phenanthroline carboxylic acids through oxidation of corresponding aldehydes represents a versatile approach that accommodates various oxidizing agents [28]. Potassium permanganate oxidation under acidic conditions provides reliable conversion of aldehydes to carboxylic acids, though yields can be variable (23-60%) depending on substrate structure and reaction conditions [28].

Modern alternatives include chromium-based oxidants such as Jones reagent, which typically achieve higher yields (75-95%) under milder conditions [29]. Enzymatic oxidation using aldehyde dehydrogenases represents a green chemistry approach that achieves excellent chemoselectivity (>99%) and yields up to 99% for appropriate substrates [30].

| Modification Type | Typical Reagents | Reaction Conditions | Yield Range | Applications |

|---|---|---|---|---|

| Esterification | ROH, H⁺ or coupling reagents | Reflux or RT | 70-95% | Lipophilicity enhancement |

| Amidation | R-NH₂, BOP-HOBt | RT, inert atmosphere | 65-90% | Biological activity |

| Hydrolysis | NaOH or HCl | Aqueous, reflux | 80-98% | Deprotection |

| Aldehyde Oxidation | KMnO₄, CrO₃, or enzymes | Variable conditions | 23-99% | Direct acid synthesis |

Comparative Analysis of 3- vs 4-Carboxylic Acid Isomers

The positional isomerism between 1,10-phenanthroline-3-carboxylic acid and 1,10-phenanthroline-4-carboxylic acid results in significant differences in synthetic accessibility, physical properties, and biological activities [20] [32].

Synthetic Accessibility Comparison

The synthesis of 1,10-phenanthroline-3-carboxylic acid derivatives generally proceeds through more established methodologies compared to the 4-carboxylic acid isomer [20] [19]. The 3-position can be accessed through classical approaches such as the Friedländer condensation followed by oxidation or functional group manipulation [20]. These routes typically require 4-6 synthetic steps with overall yields ranging from 45-70%.

In contrast, 1,10-phenanthroline-4-carboxylic acid synthesis presents greater challenges due to the reduced reactivity of the 4-position toward electrophilic substitution [11]. Modern approaches utilizing direct carbon-hydrogen functionalization or transition metal catalysis have significantly improved access to 4-substituted derivatives, though these methods require specialized conditions and reagents [10].

Electronic and Steric Effects

The electronic environment differs substantially between the 3- and 4-positions due to their relationship to the nitrogen atoms in the phenanthroline system [33] [32]. The 4-position experiences stronger electronic activation due to its ortho relationship to the pyridine nitrogen, resulting in enhanced reactivity toward nucleophilic substitution and increased acidity of the carboxylic acid group [33].

Computational studies reveal that the 4-carboxylic acid isomer exhibits greater polarization of the carbon-oxygen bond, leading to enhanced hydrogen bonding capabilities [33]. This effect manifests in stronger intramolecular hydrogen bonding interactions compared to the 3-isomer, which primarily forms intermolecular hydrogen bonds [33].

Coordination Chemistry Differences

Both isomers function as tridentate ligands, coordinating through the two nitrogen atoms and the carboxylate oxygen [34]. However, the different spatial arrangements result in distinct complex geometries and stability profiles [34]. The 4-carboxylic acid isomer forms complexes with more constrained geometries due to the proximity of the carboxylate group to the coordinating nitrogen atoms.

Metal complex formation studies demonstrate that 3-carboxylic acid derivatives generally form more thermodynamically stable complexes with transition metals such as copper(II), nickel(II), and zinc(II) [34]. The 4-isomer complexes often exhibit enhanced kinetic lability, making them potentially useful for catalytic applications where metal exchange is beneficial.

Biological Activity Profiles

Structure-activity relationship studies reveal distinct biological activity profiles for the two isomers [32]. The 3-carboxylic acid derivatives demonstrate well-documented antimicrobial activity against various bacterial and fungal strains, with minimum inhibitory concentrations typically in the micromolar range .

The 4-carboxylic acid isomer shows enhanced DNA-binding affinity compared to the 3-isomer, attributed to the unique spatial arrangement that facilitates intercalation between DNA base pairs . This property makes 4-carboxylic acid derivatives particularly interesting for potential anticancer applications, though comprehensive toxicity studies remain necessary.

Physical Property Distinctions

Both isomers exhibit enhanced water solubility compared to the parent 1,10-phenanthroline due to the ionic character of the carboxylate group under physiological conditions [32]. However, the 4-isomer demonstrates slightly higher solubility in polar protic solvents due to its enhanced hydrogen bonding capability.

Spectroscopic analysis reveals distinct ultraviolet-visible absorption and fluorescence emission profiles for the two isomers [32]. The 4-carboxylic acid derivative exhibits a bathochromic shift in both absorption and emission maxima compared to the 3-isomer, consistent with the increased electronic conjugation in the 4-substituted system.

| Comparison Parameter | 3-Carboxylic Acid | 4-Carboxylic Acid | Significance |

|---|---|---|---|

| Synthetic Steps Required | 4-6 steps | 6-10 steps | 4-position more challenging |

| Overall Yield | 45-70% | 25-50% | 3-position more efficient |

| Complex Stability (log K) | 8.5-9.2 | 7.8-8.6 | 3-position forms stabler complexes |

| DNA Binding Affinity | Moderate | Enhanced | 4-position shows selectivity |

| Water Solubility (mg/mL) | 12-15 | 18-22 | 4-position more soluble |

| pKa Value | 3.8-4.1 | 3.2-3.6 | 4-position more acidic |